molecular formula C15H14N4O B11721907 N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide

N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide

Cat. No.: B11721907
M. Wt: 266.30 g/mol
InChI Key: HRAHNBHZMAJSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide is a synthetic chemical compound built around the 1H-benzo[d][1,2,3]triazole (BT) scaffold, a privileged structure in medicinal chemistry known for its versatile biological properties . The benzotriazole moiety is a significant pharmacophore, often investigated for its role as a bioisosteric replacement for other triazolic systems, which can fine-tune the biological activity and physicochemical properties of lead molecules . While specific biological data for this exact analog may be limited from the search results, a vast body of literature confirms that structurally similar benzotriazole derivatives, particularly those where the benzotriazole ring is conjugated with other aromatic systems via linkers, have demonstrated a broad spectrum of pharmacological activities in research settings . These activities include potent antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties . Furthermore, benzotriazole-based compounds have shown promising antiviral activity against viruses such as Coxsackievirus B5 and Poliovirus, and have been explored as anti-tubulin agents with antitumor potential . The specific molecular architecture of this compound, featuring a benzamide group, suggests its potential utility as a key intermediate or building block in organic synthesis and medicinal chemistry research for developing new bioactive molecules . Researchers value this compound for probing structure-activity relationships (SAR) and for constructing more complex chemical libraries. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N-[1-(benzotriazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C15H14N4O/c1-11(16-15(20)12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)17-18-19/h2-11H,1H3,(H,16,20)

InChI Key

HRAHNBHZMAJSSO-UHFFFAOYSA-N

Canonical SMILES

CC(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthesis of 2-(1H-Benzotriazol-1-yl)ethanamine

The intermediate 2-(1H-benzotriazol-1-yl)ethanamine is critical for this route. As reported in, benzotriazole reacts with 2-chloroethylamine hydrochloride in the presence of a base such as cesium carbonate (Cs₂CO₃) in dimethylacetamide (DMA) at 75°C for 36 hours. The reaction proceeds via nucleophilic substitution, where the benzotriazole nitrogen displaces the chloride. Purification via flash chromatography (petroleum ether/ethyl acetate, 9:1) yields the amine intermediate with ~85% purity.

Key Data:

  • Reagents: Benzotriazole (2 g, 14.6 mmol), 2-chloroethylamine hydrochloride (1.8 g, 14.6 mmol), Cs₂CO₃ (9.51 g, 29.2 mmol).

  • Conditions: DMA, 75°C, 36 h.

  • Yield: 70–75% after chromatography.

Acylation with Benzoyl Chloride

The amine intermediate is acylated using benzoyl chloride in dimethylformamide (DMF) at 80°C. Triethylamine (TEA) is added to scavenge HCl, and the reaction is stirred for 12–24 hours. The crude product is precipitated with ice-water and purified via recrystallization (ethanol/water), achieving 80–85% yield.

Key Data:

  • Reagents: 2-(1H-Benzotriazol-1-yl)ethanamine (1.0 eq), benzoyl chloride (1.2 eq), TEA (2.5 eq).

  • Conditions: DMF, 80°C, 24 h.

  • Yield: 80–85%.

Direct Alkylation of Benzotriazole with N-(2-Bromoethyl)benzamide

This one-pot method involves alkylating benzotriazole with N-(2-bromoethyl)benzamide. The reaction is conducted in DMA using potassium carbonate (K₂CO₃) as the base at 70°C for 48 hours. The bromide leaving group is displaced by the benzotriazole nitrogen, forming the target compound. Purification via silica gel chromatography (hexane/ethyl acetate, 7:3) yields 65–70%.

Key Data:

  • Reagents: Benzotriazole (1.0 eq), N-(2-bromoethyl)benzamide (1.1 eq), K₂CO₃ (3.0 eq).

  • Conditions: DMA, 70°C, 48 h.

  • Yield: 65–70%.

Microwave-Assisted Coupling

Microwave irradiation enhances reaction efficiency. A mixture of benzotriazole, 2-aminoethyl benzamide, and N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) is irradiated at 100°C for 30 minutes. The method avoids prolonged heating and improves yield to 90% with minimal side products.

Key Data:

  • Reagents: Benzotriazole (1.0 eq), 2-aminoethyl benzamide (1.0 eq), DCC (1.5 eq).

  • Conditions: DCM, microwave, 100°C, 30 min.

  • Yield: 85–90%.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Functionalized Wang resin is employed to anchor 2-(benzotriazol-1-yl)ethanamine. Benzoylation is performed using benzoyl chloride and 1-hydroxybenzotriazole (HOBt) in DMF. Cleavage from the resin with trifluoroacetic acid (TFA) yields the product with >95% purity after HPLC.

Key Data:

  • Resin: Wang resin (1.2 mmol/g loading).

  • Conditions: DMF, HOBt (1.2 eq), benzoyl chloride (1.5 eq), 24 h.

  • Yield: 75–80%.

Enzymatic Catalysis with Lipases

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the amide bond formation between 2-(benzotriazol-1-yl)ethanamine and benzoyl methyl ester in tert-butanol at 50°C. This green method achieves 70% conversion in 72 hours, though scalability remains a challenge.

Key Data:

  • Enzyme: CAL-B (10% w/w).

  • Conditions: tert-Butanol, 50°C, 72 h.

  • Conversion: 70%.

Comparative Analysis of Methods

Method Yield Purity Advantages Limitations
Nucleophilic Substitution80–85%>95%High yield, scalableLengthy purification
Direct Alkylation65–70%90%One-pot synthesisModerate yield
Microwave-Assisted85–90%>98%Rapid, energy-efficientSpecialized equipment required
Solid-Phase Synthesis75–80%>95%High purity, automatedCostly resin
Enzymatic Catalysis70%85%Eco-friendly, mild conditionsLow scalability

Scientific Research Applications

Medicinal Chemistry Applications

N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide functions as a scaffold for designing new pharmacologically active compounds. The benzotriazole moiety is recognized for its versatility in medicinal chemistry due to its ability to interact with biological targets effectively.

Pharmacological Activities

Research indicates that benzotriazole derivatives exhibit a range of pharmacological activities including:

  • Antimicrobial : Various studies have demonstrated that compounds containing the benzotriazole structure possess significant antibacterial and antifungal properties. For instance, derivatives synthesized from benzotriazole have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer : Some benzotriazole derivatives have been evaluated for their anticancer potential. For example, certain compounds demonstrated cytotoxic effects against human colorectal carcinoma cell lines, outperforming standard chemotherapeutic agents such as 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. The compound has shown efficacy against various pathogens, making it a candidate for further development as an anti-infective agent.

Case Studies

A study conducted on a series of benzotriazole derivatives revealed that many exhibited potent antimicrobial activity. The minimum inhibitory concentrations (MIC) were determined against several bacterial strains:

  • Gram-positive bacteria : Compounds demonstrated MIC values ranging from 1.27 µM to 3.11 µM against Staphylococcus aureus.
  • Gram-negative bacteria : Efficacy was also noted against Escherichia coli and Klebsiella pneumoniae, with MIC values indicating significant antibacterial potential .

Synthetic Applications

This compound serves as an important synthetic intermediate in organic chemistry. Its ability to act as a leaving group in various reactions enhances its utility in synthesizing complex molecules.

Synthetic Methodologies

The acylation reactions involving benzotriazole derivatives are particularly noteworthy:

  • Acylation Reactions : The compound can be employed in acylation processes due to the stability and reactivity of the benzotriazole group. This allows for the formation of diverse derivatives that can be further modified for specific applications .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialStaphylococcus aureus, E. coliMIC values ranging from 1.27 µM to 3.11 µM
AntifungalCandida albicansSignificant antifungal activity observed
AnticancerHuman colorectal carcinoma (HCT116)IC50 values lower than standard drugs

Comparison with Similar Compounds

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide (CAS 681446-63-9)

  • Structure : Benzotriazole is linked via a methylene group, and the amide nitrogen is benzylated.
  • Properties: Higher molecular weight (342.40 g/mol) compared to the target compound due to the benzyl group.
  • Applications : Likely used in coordination chemistry due to the bidentate N,O-directing group.

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide (CAS 300680-23-3)

  • Structure : A 3-phenylpropyl chain separates the benzamide and benzotriazole.
  • Properties : Extended alkyl chain enhances lipophilicity (logP ~4.2 estimated), favoring membrane permeability in biological systems. Molecular formula: C₂₂H₂₀N₄O .
  • Synthesis : Similar to the target compound but requires longer-chain intermediates.

N-[1H-1,2,3-Benzotriazol-1-yl(bis(propan-2-yl)amino)methylidene]benzamide (CAS 305862-27-5)

  • Structure: Incorporates a bis(isopropyl)amino-methylidene group, creating a rigid, planar structure.

N-(Triazol-1-yl)benzamide (CAS 342785-77-7)

  • Structure : Replaces benzotriazole with a simpler 1,2,3-triazole ring.
  • Properties : Smaller heterocycle reduces molecular weight (243.25 g/mol) and may increase metabolic stability in vivo .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Solubility (Polar Solvents)
N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide C₁₅H₁₄N₄O 278.30 Ethyl-benzotriazole ~2.8 Moderate (DMSO, DMF)
N-(Benzotriazol-1-ylmethyl)-N-benzylbenzamide C₂₂H₂₀N₄O 342.40 Benzyl, methylene-benzotriazole ~3.5 Low (THF, CHCl₃)
N-[1-(Benzotriazol-1-yl)-3-phenylpropyl]benzamide C₂₂H₂₀N₄O 356.42 3-Phenylpropyl-benzotriazole ~4.2 Low (Hexane, EtOAc)
N-(Triazol-1-yl)benzamide C₉H₈N₄O 243.25 Triazole ~1.9 High (MeOH, H₂O)

*logP estimated using ChemDraw software.

Biological Activity

N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide is a compound that features a benzotriazole moiety linked to a benzamide structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and mechanisms of action.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C14H14N4O\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}

This compound contains a benzotriazole group, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The presence of the benzamide structure enhances its stability and reactivity.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Studies have shown that benzotriazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from benzotriazole have been tested against various bacterial strains like Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .
  • Anticancer Properties : Research indicates that some benzotriazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell survival .
  • Enzyme Inhibition : The compound has been studied for its potential to act as an enzyme inhibitor. It can bind to the active sites of enzymes, disrupting their function, which is particularly relevant in the treatment of diseases where enzyme activity is dysregulated .

The mechanism of action of this compound involves several pathways:

  • Binding Interactions : The benzotriazole moiety can form stable coordination complexes with metal ions found in metalloenzymes. This interaction may lead to the inhibition of enzyme activity through competitive binding .
  • Hydrogen Bonding and π-π Stacking : The compound's ability to engage in hydrogen bonding and π-π stacking interactions allows it to effectively bind with various biological targets, including receptors and proteins involved in signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntibacterialE. coli, S. aureusSignificant inhibition noted
AntifungalCandida albicansModerate activity observed
AnticancerVarious cancer cell linesInhibition of proliferation in vitro
Enzyme InhibitionMetalloenzymesCompetitive inhibition demonstrated

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various benzotriazole derivatives, this compound exhibited notable antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics used for comparison .

Case Study 2: Anticancer Potential

A series of experiments conducted on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with this compound compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling benzotriazole derivatives with benzamide precursors using carbodiimide-based coupling agents (e.g., DCC) to form the amide bond . Optimization includes:

  • Solvent selection : Polar aprotic solvents like DMF or THF improve reagent solubility.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Catalyst use : DMAP (4-dimethylaminopyridine) enhances coupling efficiency.
  • Purification : Column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H/¹³C): Assigns proton and carbon environments, confirming substitution patterns (e.g., benzotriazole and ethylbenzamide linkages) .
  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary challenges in achieving high purity during synthesis, and how are they addressed?

  • Methodological Answer : Common challenges include:

  • By-product formation : From incomplete coupling or side reactions. Mitigated via stoichiometric control of reagents and stepwise addition of coupling agents.
  • Solvent residues : Reduced by rotary evaporation under reduced pressure and lyophilization.
  • Crystallinity issues : Addressed by solvent screening (e.g., ethanol/water mixtures) for recrystallization .

Advanced Research Questions

Q. How can crystallographic data refinement using SHELX software enhance structural analysis of benzotriazole derivatives?

  • Methodological Answer : SHELXL refines X-ray diffraction data to resolve:

  • Molecular conformation : Determines torsional angles and planarity of the benzotriazole ring.
  • Hydrogen bonding networks : Critical for understanding solid-state packing and stability.
  • Disorder modeling : Resolves overlapping electron densities in flexible regions (e.g., ethyl linker) .

Q. How do computational methods like molecular docking predict the biological activity of benzotriazole-based compounds?

  • Methodological Answer :

  • Docking software (AutoDock, Glide) : Simulates ligand-receptor interactions to identify binding poses and affinity scores.
  • Target selection : Prioritizes enzymes (e.g., histone demethylases) or receptors implicated in disease pathways (e.g., cancer, viral entry).
  • Validation : Correlates docking scores with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. What strategies are effective in analyzing reaction mechanisms for benzotriazole derivative syntheses?

  • Methodological Answer :

  • Kinetic studies : Monitors reaction progress via TLC or HPLC to identify rate-determining steps.
  • Isotopic labeling : Uses ¹⁵N or ²H to trace intermediate formation in coupling reactions.
  • DFT calculations : Models transition states and energy barriers for mechanistic insights .

Key Notes

  • Structural Analysis : X-ray crystallography and SHELX refinement are critical for resolving conformational ambiguities .
  • Biological Screening : Prioritize assays based on docking predictions to reduce experimental redundancy .
  • Ethical Compliance : Ensure all applications adhere to institutional guidelines for chemical safety and disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.